"physicochemical properties of 2-Amino-N-cyclopropyl-DL-propanamide"
"physicochemical properties of 2-Amino-N-cyclopropyl-DL-propanamide"
Technical Whitepaper: Physicochemical Profiling & Characterization of 2-Amino-N-cyclopropyl-DL-propanamide
Executive Summary: The "Warhead" & The Scaffold
2-Amino-N-cyclopropyl-DL-propanamide (often referred to as N-cyclopropylalaninamide) represents a critical structural motif in modern medicinal chemistry. It serves as a specialized building block where the cyclopropyl moiety acts as a bioisostere for isopropyl or ethyl groups, offering three distinct pharmacological advantages:
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Metabolic Stability: The strained cyclopropyl ring (
character) resists cytochrome P450 hydroxylation more effectively than standard alkyl chains. -
Conformational Restriction: The ring imposes steric constraints that can lock the amide bond into bioactive conformations, enhancing potency against targets like NMDA receptors or HCV proteases.
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Lipophilicity Modulation: It lowers the entropic penalty of binding compared to flexible alkyl chains while maintaining a favorable LogD profile.
This guide provides a rigorous technical breakdown of its physicochemical properties, synthesis logic, and characterization protocols.
Physicochemical Identity & Properties
The following data aggregates calculated consensus values and experimental ranges for the free base form. Note that this compound is frequently handled as a Hydrochloride (HCl) salt to improve stability and crystallinity.
Table 1: Physicochemical Datasheet
| Property | Value / Range | Context & Significance |
| IUPAC Name | 2-Amino-N-cyclopropylpropanamide | Core scaffold: Alanine amide. |
| Molecular Formula | Low molecular weight fragment (<150 Da). | |
| Molecular Weight | 128.17 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| Stereochemistry | DL (Racemic Mixture) | Contains 50:50 mixture of (R) and (S) enantiomers. |
| pKa (Basic) | 8.1 – 8.3 (Amine) | Lower than free Alanine (~9.6) due to the electron-withdrawing amide group. |
| pKa (Acidic) | > 14 (Amide NH) | The amide proton is non-ionizable under physiological conditions. |
| LogP (Octanol/Water) | -0.4 to +0.2 (Predicted) | Amphiphilic; highly soluble in aqueous buffers. |
| LogD (pH 7.4) | -1.5 to -0.8 | At physiological pH, the amine is protonated ( |
| Topological PSA | ~55 | Excellent membrane permeability potential (Rule of 5 compliant). |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors | Balanced profile for receptor interaction. |
Structural Analysis & Structure-Property Relationships (SPR)
The molecule's behavior is dictated by the interplay between the basic amine and the strained cyclopropyl ring.[1]
Figure 1: Structure-Property Relationship (SPR) map illustrating how functional groups dictate physical behavior.
Detailed Experimental Protocols
To validate the calculated properties, the following self-validating protocols are recommended. These are designed to eliminate common artifacts found in analyzing small, polar amines.
Protocol A: Potentiometric pKa Determination
Objective: Determine the precise ionization constant of the alpha-amine. Why: UV-metric methods fail here because the molecule lacks a strong chromophore (no aromatic rings). Potentiometry is the gold standard.
Methodology:
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Preparation: Dissolve 5 mg of the compound (accurately weighed) in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).
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Titrant: Carbonate-free 0.1 M NaOH (standardized against KHP).
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Apparatus: Automatic titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.
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Execution:
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Acidify the sample to pH 2.5 using 0.5 M HCl.
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Titrate upwards to pH 11.0 using 0.1 M NaOH.
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Self-Validation Step: Perform a "Blank" titration (KCl + HCl only) to subtract the background buffering capacity of water/CO2.
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Calculation: Use the Bjerrum difference plot or Gran plot method. The inflection point at ~50% neutralization represents the pKa.
Protocol B: LogD Determination (Shake-Flask Method)
Objective: Measure lipophilicity at physiological pH (7.4). Why: The standard LogP (neutral form) is irrelevant for drug distribution because the molecule is >90% ionized at pH 7.4.
Methodology:
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Phases:
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Aqueous: 50 mM Phosphate buffer (pH 7.4), pre-saturated with 1-octanol.
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Organic: 1-Octanol, pre-saturated with the phosphate buffer.
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Equilibration:
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Dissolve compound in the aqueous phase to a concentration of 1 mM (
). -
Add an equal volume of organic phase.
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Shake for 4 hours at 25°C; Centrifuge to separate phases.
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Quantification (HPLC-CAD/ELSD):
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Since UV absorbance is low, use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
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Measure concentration in the aqueous phase (
).
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Calculation:
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Self-Validation: Mass balance check. Extract the octanol phase and analyze to ensure recovery >95%.
Synthetic Logic & Impurity Profiling
Understanding the synthesis is crucial for anticipating impurities in the physicochemical analysis.
Standard Route:
Table 2: Critical Impurity Profile
| Impurity Type | Origin | Detection Method | Impact on Properties |
| Dimer | Incomplete activation; amine attacks two amino acid equivalents. | LC-MS (M+H ~ 239) | Drastically increases LogP; lowers solubility. |
| Stereoisomers | Racemization during coupling (if using chiral starting material). | Chiral HPLC (e.g., Chiralpak AD-H) | Changes melting point (eutectic vs. pure). |
| Cyclopropyl Ring Opening | Acid-catalyzed ring opening during deprotection (rare but possible). | NMR ( | Loss of metabolic stability features. |
Stability & Reactivity Workflow
The cyclopropyl amide is robust, but specific stressors can degrade it.
Figure 2: Stress testing workflow. Note that the cyclopropyl ring is generally stable to hydrolysis but the chiral center is labile under basic conditions.
References
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.
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Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual reference for small ring lipophilicity modulation).
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EPA CompTox Dashboard. (2024). Physicochemical Properties of Amide Analogs. United States Environmental Protection Agency.
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Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and LogD protocols).
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PubChem Database. (2024). Compound Summary: Alaninamide Derivatives. National Center for Biotechnology Information.
